molecular formula C22H23NO4 B2961231 1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-75-8

1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2961231
CAS No.: 877810-75-8
M. Wt: 365.429
InChI Key: LVEMMEJOOAYGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic small molecule featuring a spirocyclic chromanone-piperidine core. The 2-ethoxybenzoyl group at the 1'-position distinguishes it from other analogs. This compound is hypothesized to exhibit bioactivity through interactions with enzymatic targets, similar to its structural analogs in anticancer, antimicrobial, and metabolic disease research .

Properties

IUPAC Name

1'-(2-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-26-19-9-5-4-8-17(19)21(25)23-13-11-22(12-14-23)15-18(24)16-7-3-6-10-20(16)27-22/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEMMEJOOAYGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of 2-ethoxybenzoyl chloride with a suitable chroman derivative, followed by cyclization with a piperidine derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1’-(2-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1’-(2-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Mechanistic Insights

  • Anticancer Activity : Sulfonyl-substituted derivatives (e.g., compound 16) exhibit potent cytotoxicity by inducing apoptosis and disrupting cell cycle progression (sub-G1 and G2-M phase accumulation) . The sulfonyl group enhances solubility and target binding compared to bulkier substituents like trimethoxyphenyl.
  • ACC Inhibition: Quinoline-4-carbonyl derivatives (e.g., 12a–12g) inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. Methoxy and chloro substituents on the quinoline ring improve binding affinity to ACC’s carboxyltransferase domain .
  • Antimicrobial Activity : Piperazine-linked sulfonamides (e.g., SZ3) target falcipain-2 in Plasmodium parasites, though exact MIC values require further validation .
Key SAR Observations:

Electron-Withdrawing Groups (e.g., -Cl, -SO₂): Enhance potency in anticancer and antimicrobial analogs by improving target binding and metabolic stability.

Electron-Donating Groups (e.g., -OCH₃): Reduce activity in anticancer derivatives but may improve ACC inhibition via hydrophobic interactions .

Steric Effects : Bulky substituents (e.g., trimethoxyphenyl) hinder binding to compact enzymatic active sites.

Biological Activity

1'-(2-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a compound belonging to the spirocyclic class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to its effects on various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3C_{15}H_{17}NO_3, with a molecular weight of 273.30 g/mol. The compound features a spiro structure that combines a chroman moiety with a piperidine ring, which contributes to its unique biological properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of spiro[chromane-2,4'-piperidin]-4-one derivatives. For instance, derivatives related to this compound have shown significant activity against Trypanosoma brucei and Leishmania major, with IC50 values indicating effective inhibition of parasite growth .

G-Protein Coupled Receptor (GPCR) Agonism

Research has identified that some spiro[chroman-2,4'-piperidine] derivatives act as agonists for G-protein-coupled receptors (GPCRs). A notable lead compound demonstrated an EC50 of 369 nM and was optimized further to achieve an EC50 of 54 nM in subsequent studies . The structural modifications led to enhanced receptor activation and biological efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in parasitic metabolism, which disrupts the life cycle of the parasites .
  • Modulation of Signaling Pathways : By acting on GPCRs, these compounds can influence various signaling pathways that regulate metabolic processes and immune responses .

Study 1: Antiparasitic Efficacy

In a study focusing on chroman derivatives, researchers synthesized several compounds and evaluated their activity against T. brucei. The lead compound exhibited an IC50 value significantly lower than traditional antiparasitic drugs, demonstrating potential for further development .

Study 2: GPCR Agonism

Another investigation into the GPCR agonistic properties revealed that specific modifications to the spiro structure enhanced the binding affinity and activation potential. The optimized derivative showed promising results in vivo, reducing glucose levels in diabetic mice models .

Data Tables

Compound NameBiological ActivityIC50/EC50 ValuesReference
Lead CompoundAntiparasiticIC50 = 49 µM
Optimized DerivativeGPCR AgonistEC50 = 54 nM

Q & A

Q. Which in vitro assays are used to evaluate the anticancer potential of these derivatives?

  • Primary Screening : MTT assay for cytotoxicity against human cancer cell lines (e.g., MCF-7, A2780, HT-29), with IC50_{50} values calculated after 72-hour exposure .
  • Secondary Analysis : Annexin V-FITC/PI staining to quantify apoptosis (early vs. late stages) and cell cycle analysis via flow cytometry (e.g., sub-G1 accumulation indicates apoptosis) .

Q. What structural features correlate with enhanced cytotoxicity?

  • Key Findings : Sulfonyl-linked derivatives (e.g., Compound 16) exhibit higher potency (IC50_{50} = 0.31–5.62 μM) compared to carbonyl-linked analogs (e.g., Compound 15, IC50_{50} = 18.77–47.05 μM). The sulfonyl group enhances cellular uptake or target binding .
  • SAR Insight : Trimethoxyphenyl groups improve tubulin binding, while adamantyl moieties enhance metabolic stability .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl linkers) influence cytotoxic activity?

  • Mechanistic Basis : Sulfonyl groups may improve solubility and hydrogen bonding with tubulin or apoptosis-related proteins (e.g., Bcl-2). In contrast, bulky carbonyl-linked groups like trimethoxyphenyl may hinder target engagement .
  • Experimental Validation : Molecular docking studies and competitive binding assays (e.g., colchicine-site inhibition) are recommended to confirm interactions .

Q. What methodological challenges arise when assessing apoptosis induction by these compounds?

  • Key Issues :
  • Time-Dependent Effects : Apoptosis markers (e.g., caspase activation) peak at 24 hours, requiring precise timing in assays .
  • Necrosis Interference : Use of PI staining alongside Annexin V distinguishes late apoptosis from necrosis .
    • Solutions : Include positive controls (e.g., doxorubicin) and validate results with caspase-3/7 activity assays .

Q. How can in vitro findings be translated to in vivo models?

  • Design Considerations :
  • Pharmacokinetics : Assess oral bioavailability and metabolic stability (e.g., compound 30d in HDAC inhibition studies showed 40% bioavailability in murine models) .
  • Toxicity Screening : Evaluate off-target effects using non-cancerous cell lines (e.g., HEK-293) and monitor organ toxicity in xenograft models .

Q. What strategies address discrepancies in cytotoxicity data across cell lines?

  • Case Example : Compound 16 showed IC50_{50} = 0.31 μM in MCF-7 vs. 5.62 μM in HT-29, likely due to differences in drug efflux (e.g., P-gp expression) or apoptotic pathway activation .
  • Resolution : Perform transcriptomic profiling (e.g., RNA-seq) to identify resistance mechanisms and combinatorial screens with efflux inhibitors (e.g., verapamil) .

Methodological Best Practices

  • Synthesis : Optimize reaction conditions (e.g., TFA for Boc deprotection) to avoid byproducts .
  • Bioassays : Use triplicate technical replicates in MTT assays to reduce variability; normalize data to vehicle-treated controls .
  • Data Interpretation : Apply Hill slope analysis for dose-response curves and use software like FlowJo for cell cycle quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.